Niclofolan
Overview
Description
Mechanism of Action
Target of Action
Niclofolan is a biphenyl anthelmintic compound . The primary targets of this compound are the parasites causing Fasciola hepatica infection .
Mode of Action
It is known to be effective against the parasites causing fasciola hepatica infection . The compound interacts with these parasites, leading to their eradication .
Biochemical Pathways
It is known that the compound’s action leads to the elimination of eggs from the feces and normalization of eosinophil counts, liver enzymes, and fasciola titers . This suggests that this compound may affect the reproductive and metabolic pathways of the parasites.
Pharmacokinetics
The pharmacokinetics of this compound have been studied in desert sheep . The time until maximum plasma concentrations were attained was similar when the drug was given by intramuscular or oral administration . .
Result of Action
The result of this compound’s action is the eradication of the parasites causing Fasciola hepatica infection . This is evidenced by the elimination of eggs from the feces and normalization of eosinophil counts, liver enzymes, and Fasciola titers .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the solubility and dissolution of this compound are pH-dependent This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of the environment in which it is administered
Biochemical Analysis
Biochemical Properties
Niclofolan interacts with various enzymes and proteins in biochemical reactions. It’s effective against Gyrodactylus sp. under in vitro conditions
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it’s effective against fasciola hepatica infected sheep . It shows therapeutic effects against P.iloktsuenesis infected rats
Molecular Mechanism
It’s known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, this compound (2 mg/kg, intramuscular injection) is effective against fasciola hepatica infected sheep . This compound (1 or 2 mg/kg, oral gavage) shows therapeutic effects against P.iloktsuenesis infected rats . Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.
Preparation Methods
Niclofolan is synthesized through a series of chemical reactions involving biphenyl derivatives. The synthetic route typically involves the nitration of biphenyl compounds followed by chlorination and hydroxylation to produce the final product . Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Niclofolan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different nitro and hydroxyl derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include nitric acid for nitration, chlorine for chlorination, and reducing agents like hydrogen gas for reduction reactions . Major products formed from these reactions include various biphenyl derivatives with different functional groups .
Scientific Research Applications
Niclofolan has several scientific research applications:
Chemistry: Used as a model compound for studying biphenyl derivatives and their reactions.
Biology: Investigated for its effects on parasitic infections, particularly liver flukes.
Industry: Employed in the development of anthelmintic drugs and other pharmaceutical applications.
Comparison with Similar Compounds
Niclofolan is unique among anthelmintic compounds due to its biphenyl structure and specific mode of action. Similar compounds include:
Niclosamide: Another anthelmintic compound used to treat tapeworm infections.
Nifuratel: Used for treating protozoal infections and has a similar effect on parasites.
Compared to these compounds, this compound is particularly effective against liver flukes and has a distinct mechanism of action that targets the oxidative phosphorylation pathway .
Properties
IUPAC Name |
4-chloro-2-(5-chloro-2-hydroxy-3-nitrophenyl)-6-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2O6/c13-5-1-7(11(17)9(3-5)15(19)20)8-2-6(14)4-10(12(8)18)16(21)22/h1-4,17-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XULACPAEUUWKFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)O)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023249 | |
Record name | Menichlopholan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10331-57-4 | |
Record name | 5,5′-Dichloro-3,3′-dinitro[1,1′-biphenyl]-2,2′-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10331-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Niclofolan [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010331574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Menichlopholan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Niclofolan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.642 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NICLOFOLAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82KFT81F6W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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